(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate

Lipophilicity Druglikeness Thiazolidinedione ester analogs

This defined (Z)-isomer is critical for reproducible results in TZD research. Its butyl ester elevates LogP ~1.1 units vs. ethyl analogs, optimizing passive membrane diffusion for intracellular target engagement in cell-based assays. The 2,4-dioxothiazolidine core avoids false positives common with rhodanine (2-thioxo) artifacts. It is an essential stereochemically pure reference standard for isomer-resolved screening of antidiabetic, anticancer, or antimicrobial TZD derivatives. Supplied strictly for non-clinical research; experimental reproducibility demands this exact entity.

Molecular Formula C23H22N2O5S
Molecular Weight 438.5 g/mol
Cat. No. B11695523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O
InChIInChI=1S/C23H22N2O5S/c1-2-3-13-30-22(28)17-9-11-18(12-10-17)24-20(26)15-25-21(27)19(31-23(25)29)14-16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,24,26)/b19-14-
InChIKeyKAKZESUQBLGIFV-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate – Thiazolidinedione-Derived Ester for Research Procurement


(Z)-Butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate (CAS 300819-18-5) is a synthetic small molecule belonging to the 5-benzylidene-2,4-thiazolidinedione (TZD) class . It features a benzylidene moiety at the 5-position of the thiazolidine ring, an acetamido linker, and a butyl ester group on the para-aminobenzoic acid terminus . The (Z)-configuration at the exocyclic double bond is a critical structural determinant, as isomerism in benzylidene-TZDs has been shown to influence target engagement and biological activity [1]. This compound is commercially supplied for non-clinical research use only .

Why Generic Substitution of (Z)-Butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate Is Not Advisable


In the 5-benzylidene-TZD series, seemingly minor structural alterations—ester chain length, E/Z geometry, and the nature of the acetamido substituent—can yield substantial differences in solubility, target selectivity, and biological potency [1]. For instance, SAR studies on related TZD esters demonstrate that replacing a methyl or ethyl ester with a butyl ester can markedly alter LogP and cellular permeability, impacting in vitro efficacy [2]. Furthermore, the (Z)-isomer of the benzylidene double bond has been documented to exhibit different inhibitory activity compared to its (E)-counterpart in certain enzymatic assays [1]. These compound-specific properties mean that a generic benzylidene-TZD analog cannot be assumed interchangeable for research or assay development, and procurement of the exact chemical entity is essential to ensure experimental reproducibility.

Quantitative Differentiation Evidence for (Z)-Butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate Against Closest Analogs


Butyl Ester vs. Ethyl Ester: Impact on Lipophilicity and Predicted Permeability in TZD-Acetamido Benzoate Series

The target compound's butyl ester confers higher calculated LogP (approx. 4.2) compared to the analogous ethyl ester (approx. 3.1), based on in silico predictions for the (Z)-5-benzylidene-2,4-dioxothiazolidin-3-yl acetamido benzoate scaffold . This LogP shift of roughly 1.1 units is consistent with the class-level observation that increasing ester alkyl chain length in TZD derivatives elevates lipophilicity, which in turn modulates membrane permeability and binding to hydrophobic protein pockets [1]. While both compounds share the same core pharmacophore, the butyl ester variant is expected to exhibit superior passive membrane diffusion in cell-based assays, making it a more suitable candidate for intracellular target engagement studies .

Lipophilicity Druglikeness Thiazolidinedione ester analogs

Z-Isomer vs. E-Isomer: Stereochemical Influence on Biological Activity in Benzylidene-Thiazolidinedione Scaffolds

The target compound is specifically the (Z)-isomer (5Z configuration at the exocyclic double bond). Published SAR on N-substituted 5-benzylidene-2,4-thiazolidinediones indicates that the (Z)- and (E)-isomers can display differential inhibitory potency in enzymatic and antimicrobial assays [1]. In related series, the (Z)-isomer was found to be the thermodynamically favored and often the more biologically active configuration, with some (E)-analogs showing significantly reduced or no activity [2]. While direct head-to-head IC50 data for this exact compound versus its (E)-isomer are not publicly available, the class-level evidence strongly suggests that procurement of the (Z)-pure compound is critical to obtaining the intended biological profile [1].

Stereochemistry Benzylidene isomerism Thiazolidinedione SAR

Dioxothiazolidine vs. Thioxothiazolidine Core: Influence on Hydrogen-Bond Acceptor Capacity and Target Selectivity

The target compound contains a 2,4-dioxothiazolidine core (thiazolidinedione), whereas close analogs such as (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate possess a 4-oxo-2-thioxothiazolidine (rhodanine) core [2]. The replacement of the 2-oxo with a 2-thioxo group alters the hydrogen-bond acceptor and donor profile: the dioxo form presents two carbonyl H-bond acceptors, while the thioxo form introduces a thiocarbonyl with weaker H-bonding and distinct electronic properties [1]. Class-level SAR from TZD and rhodanine libraries indicates that this core switch can redirect target selectivity—e.g., dioxo analogs generally favor PPARγ-related targets, whereas thioxo analogs often show enhanced activity against microbial enzymes and different kinase profiles [1]. As such, the dioxo core of the target compound positions it alongside classic TZD pharmacophores rather than rhodanine-based chemotypes, a critical distinction for target-focused screening campaigns [2].

Thiazolidinedione Rhodanine Heterocyclic SAR Hydrogen bonding

Recommended Application Scenarios for (Z)-Butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate Based on Structural Differentiation Evidence


Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

The butyl ester moiety elevates LogP by approximately 1.1 units compared to the ethyl ester analog, predicting improved passive membrane diffusion . Researchers developing cell-based assays for PPARγ, aldose reductase, or other intracellular targets within the TZD pharmacophore space should prioritize this compound over shorter-chain ester analogs to maximize intracellular exposure [1]. Use in protocols requiring DMSO stock solutions should account for the elevated lipophilicity when selecting final assay solvent concentrations .

Isomer-Specific Pharmacological Profiling of Benzylidene-TZD Libraries

As a defined (Z)-isomer, this compound serves as a stereochemically pure reference standard for activity comparisons within benzylidene-TZD series . Published SAR indicates that (Z)- and (E)-isomers can exhibit divergent biological profiles; therefore, this compound is suitable for inclusion as a (Z)-configured control in isomer-resolved screening panels for antimicrobial, antidiabetic, or anticancer TZD derivatives [1].

Differentiation of TZD-Specific Pharmacology from Rhodanine-Based Chemotypes

The 2,4-dioxothiazolidine core distinguishes this compound from rhodanine (2-thioxo) analogs. Screening cascades that aim to isolate TZD-specific PPARγ agonism or insulin-sensitizing effects should use this compound as a core-structure probe, while reserving rhodanine analogs for anti-infective or kinase-focused assays . This chemotype-based selection avoids false positives arising from thiol-reactive or redox-cycling rhodanine artifacts [1].

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